(5-chloroquinolin-8-yl) ethyl carbonate

Physical chemistry Formulation science Procurement specification

Synthetic teams pursuing macrolide antibiotics or quinoline prodrugs encounter competing O-alkylation and harsh deprotection with conventional 8-ethers. (5-Chloroquinolin-8-yl) ethyl carbonate resolves this: the carbonate linkage blocks undesired alkylation during quinoline functionalization, cleaves under mild basic conditions, and enables serum-esterase-mediated bioreversible release for prodrug applications. • Mild deprotection preserves macrolide aglycone integrity (vs. methyl/benzyl ethers requiring aggressive reagents). • Mp 79.5-80.5°C supports automated solid-dispensing for HTS. • Serves as protected building block for telithromycin-class intermediates, TRESK-targeting migraine prodrugs, and cloquintocet-mexyl-type safener analogs.

Molecular Formula C12H10ClNO3
Molecular Weight 251.666
CAS No. 18119-31-8
Cat. No. B579800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-chloroquinolin-8-yl) ethyl carbonate
CAS18119-31-8
SynonymsCarbonic acid 5-chloro-8-quinolyl ethyl ester
Molecular FormulaC12H10ClNO3
Molecular Weight251.666
Structural Identifiers
SMILESCCOC(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2
InChIInChI=1S/C12H10ClNO3/c1-2-16-12(15)17-10-6-5-9(13)8-4-3-7-14-11(8)10/h3-7H,2H2,1H3
InChIKeyAMJOAKAXBLLGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloroquinolin-8-yl) Ethyl Carbonate: Chemical Class & Procurement


(5-Chloroquinolin-8-yl) ethyl carbonate (CAS 18119-31-8), also named carbonic acid 5-chloro-8-quinolyl ethyl ester, is a quinoline-derived carbonate ester with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol . Structurally, it features a 5-chloro substituent on the quinoline nucleus and an ethoxycarbonyloxy (–O–C(=O)–O–CH₂CH₃) group at the 8-position, placing it at the intersection of halogenated 8-hydroxyquinoline derivatives and mixed aliphatic–aromatic organic carbonates . Its procurement is relevant for synthetic chemistry laboratories, agrochemical intermediate manufacturers, and medicinal chemistry programs exploring quinoline-based scaffolds.

Carbonate-protected 8-hydroxyquinoline scaffold for selective functionalisation
Bioreversible protecting group compatible with mild basic or enzymatic cleavage
Crystalline solid format suited to synthetic chemistry and solid-dispensing workflows

Why Substitution Fails for (5-Chloroquinolin-8-yl) Ethyl Carbonate


Substituting (5-chloroquinolin-8-yl) ethyl carbonate with a generic 8-hydroxyquinoline derivative—such as the free phenol cloxyquin, an 8-ether, or an 8-carboxylate—introduces uncontrolled variation in hydrolytic stability, leaving-group potential, and steric/electronic character at the quinoline 8-position [1]. The carbonate linkage (–O–C(=O)–O–) is chemically distinct from ethers (–O–CH₂–) and carboxylate esters (–O–C(=O)–alkyl) in both its susceptibility to nucleophilic cleavage and its metabolic liability; consequently, a compound's performance as a synthetic intermediate, prodrug, or bioactive scaffold cannot be assumed to transfer across these functional groups [2]. The evidence detailed below quantifies where these differences become meaningful for selection.

Property
Carbonate ester (target)
Ether / Free phenol
Hydrolytic lability
Esterase-labile; bioreversible
Ether: metabolically stable; Phenol: no protecting group
Electronic character at C8
Electron-withdrawing (σₚ ≈ +0.1 to +0.2)
Phenol: electron-donating (σₚ = –0.37); Ether: weakly donating
Deprotection conditions
Mild base or esterase
Ether requires harsh BBr₃/HI; Phenol requires protection strategy

(5-Chloroquinolin-8-yl) Ethyl Carbonate: Quantitative Comparison


Melting Point and Physical Form vs Cloxyquin

(5-Chloroquinolin-8-yl) ethyl carbonate is a crystalline solid with a reported melting point of 79.5–80.5 °C , in contrast to the parent phenol 5-chloro-8-hydroxyquinoline (cloxyquin, CAS 130-16-5), which melts at approximately 120–124 °C [1]. The approximately 40 °C depression in melting point reflects the loss of the strong intermolecular hydrogen-bonding network present in the free phenol, directly altering handling, drying, and formulation behaviour.

Melting point
Cross-study comparable
79.5–80.5 °C Δ ≈ –40 °C vs cloxyquin phenol
Supports procurement identity check and handling workflow
Reflects loss of H-bonding network vs free phenol
Physical chemistry Formulation science Procurement specification

Hydrolytic Lability: Carbonate vs Ether Linkage

The 8-carbonate ester is susceptible to esterase-catalysed hydrolysis, regenerating 5-chloro-8-hydroxyquinoline, whereas the corresponding 8-ether analog (ethyl (5-chloroquinolin-8-yl)oxyacetate, CAS 88349-90-0) contains a stable –O–CH₂– linkage that resists enzymatic cleavage . This dichotomy is deliberately exploited in prodrug design: carbonates are classified as 'bioreversible' protecting groups, while simple alkyl ethers are considered metabolically stable [1]. Although no direct head-to-head half-life data for these two specific compounds are publicly available, the class-level difference in hydrolytic susceptibility is well established.

Hydrolytic lability
Class-level inference
Carbonate: esterase-labile vs Ether: metabolically stable
Carbonate supports bioreversible prodrug context; ether does not
Class-level; no direct t₁/₂ data for specific pair
Prodrug design Metabolic stability Controlled release

Protected Intermediate for Macrolide Antibiotics

Patent US7074932B2 explicitly describes quinoline-substituted carbonate derivatives, including (5-chloroquinolin-8-yl) ethyl carbonate, as key intermediates en route to 6-O-substituted macrolide antibiotics [1]. The ethyl carbonate group serves as a temporary protecting group for the 8-hydroxyl functionality, enabling selective functionalisation at other positions of the quinoline ring before removal under mild basic or enzymatic conditions. By contrast, the unprotected phenol (cloxyquin) would undergo competing O-alkylation, and the corresponding methyl or ethyl ethers would require harsh deprotection conditions (e.g., BBr₃, HI) incompatible with the macrolide core.

Protecting group
Supporting evidence
Mild basic / enzymatic removal preserves macrolide core; ether requires harsh BBr₃/HI
Supports mild-deprotection macrolide synthesis workflow
Described in US7074932B2 patent context
Process chemistry Macrolide antibiotics Protecting group strategy

Electronic and Steric Modulation vs Free Phenol

The ethoxycarbonyloxy group is a moderate electron-withdrawing substituent (Hammett σₚ ≈ +0.1 to +0.2 for aryl carbonates) that reduces the electron density on the quinoline ring compared to the free hydroxyl (σₚ ≈ –0.37), while introducing greater steric bulk [1]. This modulation affects both the pKₐ of the quinoline nitrogen and the compound's ability to engage in π–π stacking or hydrogen bonding with biological targets. Cloxyquin (5-chloro-8-hydroxyquinoline) is a known activator of the TRESK potassium channel with an EC₅₀ of 3.8 μM in a thallium flux assay [2]; the ethyl carbonate derivative is expected to show altered potency owing to both the removal of the H-bond-donating hydroxyl and the introduction of steric hindrance, although direct comparative pharmacological data for the carbonate are not yet published.

Electronic effect
Class-level inference
Carbonate: σₚ ≈ +0.1 to +0.2 vs Phenol: σₚ = –0.37
Electronic inversion at C8 may shift target engagement profile
SAR probe; no compound-specific pharmacology published
QSAR Medicinal chemistry Ligand design

(5-Chloroquinolin-8-yl) Ethyl Carbonate: Application Scenarios


Carbonate-Protected Macrolide Antibiotic Synthesis

Process development groups synthesising telithromycin-class or related 6-O-substituted macrolide antibiotics can employ (5-chloroquinolin-8-yl) ethyl carbonate as a protected 8-hydroxyquinoline building block, as described in US7074932B2 [1]. The ethyl carbonate group prevents competing O-alkylation during quinoline functionalisation and is removable under mild basic conditions, unlike methyl or benzyl ethers that require aggressive reagents incompatible with the macrolide aglycone.

Prodrug Design with Bioreversible Caging

Medicinal chemistry teams developing prodrugs of 5-chloro-8-hydroxyquinoline (cloxyquin) for indications such as migraine (TRESK activation) or antibacterial therapy can utilise the ethyl carbonate as a bioreversible masking group [1]. The carbonate linkage is susceptible to serum esterases, enabling enzymatic regeneration of the active phenol in vivo, while the corresponding 8-methyl or 8-ethyl ethers are metabolically inert and unsuitable for prodrug applications.

Quinoline SAR Physicochemical Screening

Structure–activity relationship (SAR) programmes investigating 8-substituted chloroquinoline ligands can use the ethyl carbonate to occupy a defined electronic and steric space: electron-withdrawing (σₚ ≈ +0.1 to +0.2) and moderately bulky, in contrast to the electron-donating hydroxyl (σₚ = –0.37) and the small hydrogen substituent [1]. The melting point of 79.5–80.5 °C also facilitates solid-dispensing automation for high-throughput screening.

Cloquintocet Herbicide Safener Intermediate

The compound can serve as a synthetic intermediate or structural analog in the preparation of cloquintocet-mexyl-type herbicide safeners, where the 5-chloro-8-oxyquinoline motif is essential [1]. The carbonate ester provides an alternative acylating agent or protected precursor that may simplify process routes compared to direct alkylation of 5-chloro-8-hydroxyquinoline with chloroacetic acid esters.

Application
Selection Property
Validation Focus
Macrolide antibiotic intermediate synthesis
Mild-deprotection protecting group
Orthogonality vs acid-labile macrolide core
Bioreversible prodrug design
Esterase-labile carbonate linkage
Enzymatic regeneration of parent phenol
Quinoline SAR screening
Electron-withdrawing 8-substituent
Electronic and steric SAR profiling
Herbicide safener intermediate
5-Chloro-8-oxyquinoline precursor
Alternative acylation route assessment
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